molecular formula C9H12N2 B13185957 4-(3-azetidinylmethyl)Pyridine

4-(3-azetidinylmethyl)Pyridine

Cat. No.: B13185957
M. Wt: 148.20 g/mol
InChI Key: XTQHFBOFDCGFDK-UHFFFAOYSA-N
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Description

4-(3-azetidinylmethyl)Pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 3-azetidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-azetidinylmethyl)Pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable pyridine derivative with an azetidine precursor in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-azetidinylmethyl)Pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

4-(3-azetidinylmethyl)Pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(3-azetidinylmethyl)Pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic nitrogen heterocycle with wide applications in pharmaceuticals and agrochemicals.

    Azetidine: A four-membered nitrogen-containing ring that is a key structural motif in various bioactive compounds.

    Piperidine: A saturated six-membered nitrogen heterocycle commonly found in natural products and pharmaceuticals.

Uniqueness

4-(3-azetidinylmethyl)Pyridine is unique due to the combination of the pyridine and azetidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and enhances its potential as a scaffold for drug development and material science.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)pyridine

InChI

InChI=1S/C9H12N2/c1-3-10-4-2-8(1)5-9-6-11-7-9/h1-4,9,11H,5-7H2

InChI Key

XTQHFBOFDCGFDK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC=NC=C2

Origin of Product

United States

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